7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol
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Overview
Description
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Related compounds have been shown to inhibit the growth of certain pathogens . For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase .
Biochemical Pathways
Imidazopyridines, a related class of compounds, are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Related compounds have been shown to exhibit micromolar activity against certain viruses without any significant impact on cell viability .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization and oxidation steps. Another method includes multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Zolpidem: A well-known sedative-hypnotic drug that also contains an imidazo[1,2-a]pyridine core
Uniqueness
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-17-13(18)7-10(2)15-14(17)16-12/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHSZOZNSHLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=O)C=C(NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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